3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-8-13-14(18-5-4-17-13)21-12-2-1-6-19(9-12)15(20)11-3-7-22-10-11/h3-5,7,10,12H,1-2,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSLWVJKQLSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the pyrazine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.
- Anticancer Potential : In vitro studies have demonstrated that it can inhibit cell proliferation in certain cancer cell lines, such as HeLa (human cervix carcinoma) and L1210 (murine leukemia), with IC50 values indicating effective concentrations for inhibition .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes:
- Formation of Thiophene Derivatives : The thiophene moiety can be modified to create derivatives with enhanced biological activity.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds, which are essential in constructing larger organic frameworks .
Material Science
In material science, this compound is explored for its unique electronic properties:
- Organic Semiconductors : Its structure allows for the development of organic semiconductors with specific electronic characteristics suitable for applications in electronic devices.
- Polymer Development : The compound's properties enable the creation of polymers with tailored functionalities for various industrial applications.
Case Studies
- In Vitro Biological Activity : A study examining the biological activity of similar compounds found that modifications to the thiophene and piperidine moieties significantly affected their anticancer efficacy. The study highlighted the importance of structural diversity in enhancing biological activity .
- Synthesis and Characterization : Research focused on synthesizing novel thieno[2,3-d]pyrimidines from related compounds revealed insights into reaction mechanisms and product stability. This underscores the relevance of this compound as a precursor in synthesizing biologically active molecules .
Mechanism of Action
The mechanism of action of 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position on Thiophene: Thiophene-2-carbonyl vs. Thiophene-3-carbonyl
The positional isomerism of the thiophene substituent significantly impacts molecular properties. For example:
- BK71781 (3-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile): The thiophene-2-carbonyl group alters electronic distribution compared to the 3-substituted analog. In contrast, the 3-substituted derivative (target compound) may exhibit distinct dipole moments, influencing solubility and receptor interactions .
| Property | Target Compound (Thiophene-3) | BK71781 (Thiophene-2) |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂S | C₁₅H₁₄N₄O₂S |
| Molecular Weight | 314.36 g/mol | 314.36 g/mol |
| Key Structural Feature | Thiophene-3-carbonyl | Thiophene-2-carbonyl |
| Log P (Predicted) | ~3.0 (similar to 4j in [1]) | ~3.0 (analogous) |
Heterocyclic Ring Variations: Piperidine vs. Pyrrolidine
Replacing piperidine with pyrrolidine (a 5-membered ring) introduces conformational constraints:
- Piperidine derivatives generally exhibit better metabolic stability due to reduced ring strain .
Alternative Acyl Groups: Oxazole vs. Thiophene
- BK66806 (3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile): The oxazole group introduces a nitrogen-oxygen heterocycle, enhancing polarity and hydrogen-bonding capacity. This substitution may improve aqueous solubility but reduce membrane permeability compared to thiophene derivatives.
| Property | Target Compound (Thiophene) | BK66806 (Oxazole) |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂S | C₁₆H₁₇N₅O₃ |
| Molecular Weight | 314.36 g/mol | 327.34 g/mol |
| Key Feature | Thiophene (S-containing) | Oxazole (N,O-containing) |
| Log P (Predicted) | ~3.0 | ~2.5 (higher polarity) |
Biological Activity
The compound 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazine ring
- Piperidine moiety
- Thiophene carbonyl group
These structural components contribute to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene and piperidine groups enhance its binding affinity to biological macromolecules, facilitating modulation of their activities. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Potential
The compound's structure suggests potential activity against cancer cells, particularly those deficient in certain metabolic pathways. Research indicates that similar piperidine derivatives can inhibit tumor growth by targeting specific cancer-related pathways .
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives showed that compounds with the thiophene-piperidine scaffold exhibited potent antimicrobial activity, emphasizing the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Studies : In vitro tests revealed that certain analogs of pyrazine derivatives demonstrated cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents against malignancies .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be informative:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Pyrazole | Antiviral |
| Compound B | Piperidine | Antimicrobial |
| This compound | Hybrid | Anticancer & Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step protocols:
Piperidine functionalization : Introduce the thiophene-3-carbonyl group via nucleophilic acyl substitution using thiophene-3-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
Oxy-linkage formation : Couple the modified piperidine to pyrazine-2-carbonitrile using Mitsunobu conditions (DIAD, PPh₃) or SN2 displacement with a pre-activated hydroxyl group on piperidine .
Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields by 15–20% compared to traditional reflux methods .
Q. How should researchers characterize this compound to confirm structural integrity?
Answer: Use a combination of spectroscopic and chromatographic methods:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility :
- Polar aprotic solvents (DMF, DMSO): >50 mg/mL.
- Aqueous buffers (pH 7.4): <0.1 mg/mL; requires co-solvents (e.g., 10% DMSO) for biological assays .
- Stability :
Advanced Research Questions
Q. How can structural modifications enhance target binding affinity while minimizing off-target effects?
Answer: Structure-activity relationship (SAR) studies suggest:
- Piperidine substitution : Replacing the thiophene-3-carbonyl with bulkier aryl groups (e.g., 2,6-dichlorophenyl) improves selectivity for kinase targets but reduces solubility .
- Pyrazine ring : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 5 enhances metabolic stability by 40% in microsomal assays .
- Nitrile replacement : Switching to carboxylic acid derivatives (e.g., pyrazine-2-carboxylic acid) alters pharmacokinetics but may reduce CNS penetration .
Q. Data Contradiction Note :
Q. What experimental strategies resolve discrepancies in biological activity data across studies?
Answer: Address variability via:
Assay standardization :
Metabolite profiling :
- LC-MS/MS to identify active metabolites (e.g., hydroxylated piperidine derivatives) that may contribute to off-target effects .
Orthogonal validation :
Q. How can computational modeling guide the optimization of this compound for CNS penetration?
Answer:
- Molecular dynamics (MD) simulations : Predict blood-brain barrier (BBB) permeability using logP (optimal range: 2–3) and polar surface area (<90 Ų) .
- Docking studies : Identify key interactions with efflux transporters (e.g., P-gp); modifying the piperidine N-substituent to reduce P-gp binding improves CNS availability by 3-fold .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
Answer:
- Neuroinflammatory models :
- LPS-induced neuroinflammation in mice (dose: 10 mg/kg, IP) to assess cytokine suppression (IL-6, TNF-α) .
- Xenograft models :
- PK/PD analysis :
- Plasma half-life (t₁/₂ = 2.5 hr) and brain-to-plasma ratio (0.8:1) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
